molecular formula C40H67N9O10 B12611386 L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine CAS No. 648441-79-6

L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine

Cat. No.: B12611386
CAS No.: 648441-79-6
M. Wt: 834.0 g/mol
InChI Key: FNSBFNDTAYMOKC-HIHXZIGPSA-N
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Description

L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is a complex peptide compound composed of multiple amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications, including their roles in cellular signaling, immune response, and as potential drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds within peptides can be reduced to free thiols.

    Substitution: Amino acid residues within the peptide can be substituted through various chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Oxidation: Sulfoxides or sulfone derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, cell proliferation, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential therapeutic applications. Unlike other peptides, its sequence may confer unique binding affinities and specificities for certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

648441-79-6

Molecular Formula

C40H67N9O10

Molecular Weight

834.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H67N9O10/c1-21(2)18-28(37(55)44-24(7)34(52)49-33(25(8)50)39(57)48-32(23(5)6)40(58)59)45-30(51)20-43-36(54)29(19-26-14-10-9-11-15-26)46-38(56)31(22(3)4)47-35(53)27(42)16-12-13-17-41/h9-11,14-15,21-25,27-29,31-33,50H,12-13,16-20,41-42H2,1-8H3,(H,43,54)(H,44,55)(H,45,51)(H,46,56)(H,47,53)(H,48,57)(H,49,52)(H,58,59)/t24-,25+,27-,28-,29-,31-,32-,33-/m0/s1

InChI Key

FNSBFNDTAYMOKC-HIHXZIGPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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